Seocalcitol Exhibits 50- to 200-Fold Greater Antiproliferative Potency than Calcitriol in Preclinical Cancer Models
Preclinical data demonstrate that seocalcitol is 50–200 times more potent than calcitriol in inhibiting cell proliferation and inducing differentiation, both in vitro and in vivo [1]. A specific cell-line example shows seocalcitol is 60 times more potent than calcitriol at inhibiting MCF-7 breast cancer cell growth in vitro . This quantitative advantage is central to its selection as a lead oncology candidate.
| Evidence Dimension | Antiproliferative potency (fold difference) |
|---|---|
| Target Compound Data | 50–200 times more potent than calcitriol (preclinical); 60-fold more potent in MCF-7 cells |
| Comparator Or Baseline | Calcitriol (1α,25-dihydroxyvitamin D3) |
| Quantified Difference | 50–200× across multiple models; 60× in MCF-7 cells |
| Conditions | In vitro and in vivo cancer models; MCF-7 human breast cancer cell line |
Why This Matters
This substantial potency difference enables effective cancer cell growth inhibition at doses far below those required for calcitriol, directly informing compound selection for oncology research where potency against malignant cells is the primary endpoint.
- [1] Hansen CM, Hämäläinen L, Binderup L, et al. Seocalcitol (EB 1089): a vitamin D analogue of anti-cancer potential. Background, design, synthesis, pre-clinical and clinical evaluation. Curr Pharm Des. 2000;6(7):803-828. doi:10.2174/1381612003400371 View Source
